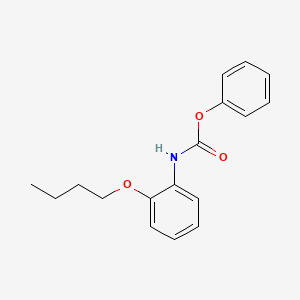
N-(2-butoxyphényl)carbamate de phényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(2-butoxyphenyl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a phenyl group and a butoxyphenyl group attached to the carbamate moiety.
Applications De Recherche Scientifique
Phenyl N-(2-butoxyphenyl)carbamate has several scientific research applications:
Mécanisme D'action
Target of Action
Phenyl N-(2-butoxyphenyl)carbamate, like other carbamate compounds, is designed to interact with specific targets in biological systems . The primary targets of carbamates are often enzymes or receptors, where they modulate inter- and intramolecular interactions . .
Mode of Action
The mode of action of carbamates involves the carbamate moiety interacting with its targets, leading to changes in the target’s function . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates affect various biochemical pathways. They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . .
Pharmacokinetics
The pharmacokinetics of carbamates, including their absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding their bioavailability. Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . .
Result of Action
The result of a carbamate’s action is typically a modulation of the target’s function, which can lead to various molecular and cellular effects . .
Action Environment
The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For instance, carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl N-(2-butoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-butoxyphenol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
Industrial production of Phenyl (2-butoxyphenyl)carbamate often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-(2-butoxyphenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenol and the corresponding amine.
Oxidation: Oxidative cleavage of the carbamate group can occur, leading to the formation of phenol and other oxidation products.
Substitution: The phenyl and butoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions.
Major Products Formed
Hydrolysis: Phenol and the corresponding amine.
Oxidation: Phenol and various oxidation products.
Substitution: Substituted phenyl and butoxyphenyl derivatives.
Comparaison Avec Des Composés Similaires
Phenyl N-(2-butoxyphenyl)carbamate can be compared with other carbamates such as:
Phenyl N-(2,4-xylyl)carbamate: Similar in structure but with different substituents on the phenyl ring, leading to variations in reactivity and applications.
Phenyl N-(2-ethoxyphenyl)carbamate: Contains an ethoxy group instead of a butoxy group, which can influence its chemical properties and biological activity.
The uniqueness of Phenyl (2-butoxyphenyl)carbamate lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for particular applications in research and industry.
Propriétés
IUPAC Name |
phenyl N-(2-butoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-3-13-20-16-12-8-7-11-15(16)18-17(19)21-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPKYKUFTNFWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-methoxyphenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B2431819.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2431820.png)
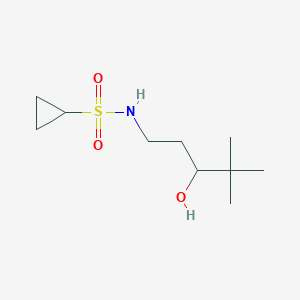
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2431827.png)

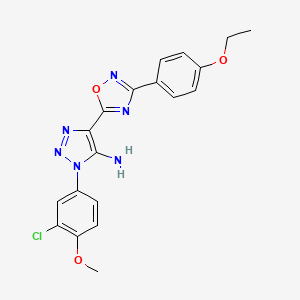
![2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2431831.png)
![2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2431832.png)
![methyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2431833.png)
![7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol](/img/structure/B2431834.png)
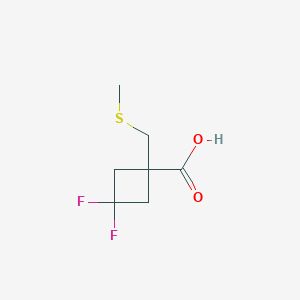
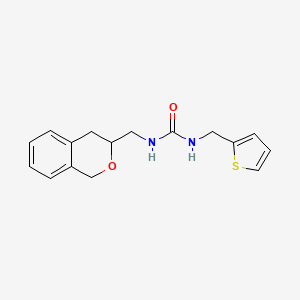
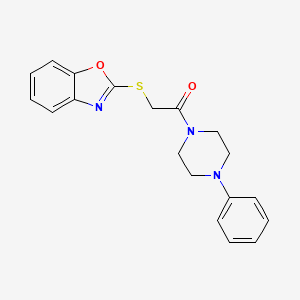
![2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2431841.png)
